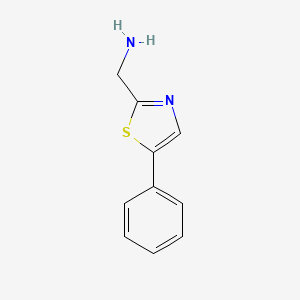

2-(Aminomethyl)-5-phenylthiazole

Description

Contextualization of the Thiazole (B1198619) Heterocycle in Chemical Sciences

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. evitachem.com This structure is of immense interest to chemists due to its unique electronic properties and its presence in a wide array of biologically active natural and synthetic compounds. researchgate.netjocpr.com The thiazole nucleus is a key component in natural products like thiamine (B1217682) (Vitamin B1) and in the structure of vital pharmaceuticals such as penicillin. researchgate.netmdpi.com

The aromaticity of the thiazole ring, which arises from the delocalization of six π-electrons in accordance with Hückel's rule, renders it relatively stable. nih.gov However, the presence of the heteroatoms also imparts a distinct reactivity. The nitrogen atom provides a basic site, while the sulfur can influence the electronic distribution and participate in coordination chemistry. jocpr.com The carbon positions on the thiazole ring can be functionalized through various organic reactions, allowing for the synthesis of a diverse library of derivatives.

One of the most classic and versatile methods for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887. This method typically involves the condensation reaction between an α-haloketone and a thioamide. nih.gov The versatility of this synthesis allows for the introduction of various substituents onto the thiazole core, making it a foundational method in the production of new thiazole derivatives. Modifications and alternative synthetic routes continue to be developed, reflecting the sustained importance of this heterocyclic scaffold in chemical research. mdpi.com

Significance of 2-(Aminomethyl)-5-phenylthiazole within Contemporary Organic Chemistry Research

While extensive research exists for the broader class of aminothiazoles, this compound itself is a more specialized compound. Its significance in contemporary research lies primarily in its potential as a versatile synthetic intermediate and a scaffold for the development of novel functional molecules.

The structure of this compound is characterized by three key features: the stable 5-phenylthiazole (B154837) core, a primary aminomethyl group at the C2 position, and a phenyl group at the C5 position. The primary amine is a particularly valuable functional group in organic synthesis, serving as a nucleophilic handle for a wide range of chemical transformations. This allows for the straightforward introduction of new molecular fragments through reactions such as:

Amide bond formation with carboxylic acids or acyl chlorides.

Schiff base formation with aldehydes and ketones.

Alkylation and arylation reactions.

Urea and thiourea (B124793) formation with isocyanates and isothiocyanates, respectively.

This reactivity makes this compound a valuable building block for constructing more complex molecules with potential applications in medicinal chemistry and materials science. For instance, many biologically active compounds feature an amide linkage to a thiazole ring. nih.gov

The synthesis of this compound is not commonly detailed in dedicated publications but can be logically achieved through established synthetic routes. A plausible pathway involves the preparation of a precursor, 2-(chloromethyl)-5-phenylthiazole, which can then be converted to the desired primary amine. The Gabriel synthesis is a classic and effective method for this transformation, preventing the over-alkylation that can occur with direct amination. wikipedia.orgmasterorganicchemistry.com This method utilizes potassium phthalimide (B116566) to displace the chloride, followed by hydrazinolysis to release the primary amine. libretexts.orgyoutube.com

Another potential synthetic route could involve the reduction of 5-phenylthiazole-2-carbonitrile. evitachem.com The cyano group can be reduced to a primary amine using various reducing agents, providing an alternative pathway to the aminomethyl functionality. The accessibility of this compound through multi-step synthesis from commercially available starting materials underscores its potential utility in research and development.

Table 1: Plausible Synthetic Pathway for this compound

| Step | Reactant(s) | Intermediate/Product | Reaction Type |

| 1 | Phenyl-substituted α-haloketone + Thioamide | 2-Amino-5-phenylthiazole | Hantzsch Thiazole Synthesis |

| 2 | 2-Amino-5-phenylthiazole | 2-Chloro-5-phenylthiazole | Sandmeyer-type reaction |

| 3 | 2-Chloro-5-phenylthiazole | 2-(Chloromethyl)-5-phenylthiazole | Chloromethylation |

| 4 | 2-(Chloromethyl)-5-phenylthiazole + Potassium Phthalimide | N-((5-phenylthiazol-2-yl)methyl)phthalimide | Gabriel Synthesis (Alkylation) |

| 5 | N-((5-phenylthiazol-2-yl)methyl)phthalimide + Hydrazine | This compound | Gabriel Synthesis (Deprotection) |

Identification of Key Research Questions and Under-explored Areas for this compound

The relative lack of dedicated studies on this compound means that numerous avenues for research remain open. The compound represents a largely untapped resource for chemical exploration. Key questions and under-explored areas include:

Systematic Exploration of Synthetic Routes: While plausible synthetic pathways can be proposed, a systematic study to optimize the synthesis of this compound for yield and purity is a fundamental research need. Comparing the efficiency of methods like the Gabriel synthesis versus the reduction of a corresponding nitrile would be of significant value.

Coordination Chemistry: The aminomethyl group, in conjunction with the thiazole nitrogen, presents a potential bidentate ligand for metal coordination. A thorough investigation into its coordination behavior with various transition metals could lead to the development of novel catalysts, sensors, or materials with interesting magnetic or optical properties.

Medicinal Chemistry Scaffolding: Many substituted aminothiazoles exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. mdpi.com A comprehensive screening of this compound and its derivatives against a panel of biological targets is a significant under-explored area. Research could focus on how this specific isomeric arrangement influences bioactivity compared to more studied isomers like 2-amino-4-phenylthiazole (B127512). scirp.org

Polymer Science: The primary amine functionality allows this compound to act as a monomer. Polymerization of this compound, or its incorporation into co-polymers, could lead to novel materials with unique thermal, electronic, or photophysical properties derived from the thiazole units.

Photophysical Properties: The combination of the phenyl and thiazole rings suggests potential for interesting photophysical behavior. Detailed studies on its absorption, fluorescence, and phosphorescence are lacking. Such research could determine its suitability for applications in organic light-emitting diodes (OLEDs), fluorescent probes, or as a photosensitizer.

Table 2: Comparison of Related Thiazole Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Target |

| This compound | Not available | C₁₀H₁₀N₂S | Target Compound |

| 2-Amino-5-methyl-4-phenylthiazole | 30709-67-2 | C₁₀H₁₀N₂S | Amino group directly on the ring; methyl and phenyl positions swapped. nrochemistry.com |

| 5-Phenylthiazol-2-amine | 39136-63-5 | C₉H₈N₂S | Amino group directly on the ring; no methyl group on the amine. nih.gov |

| 2-Chloro-5-chloromethylthiazole | 105827-91-6 | C₄H₃Cl₂NS | Chloro groups instead of amino and phenyl groups; potential precursor. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-phenyl-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPGPTYOLQERSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959026-08-5 | |

| Record name | (5-phenyl-1,3-thiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 2 Aminomethyl 5 Phenylthiazole

Retrosynthetic Analysis and Precursor Design for 2-(Aminomethyl)-5-phenylthiazole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection strategy targets the thiazole (B1198619) ring itself and the aminomethyl substituent.

A logical retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This diagram illustrates a common retrosynthetic approach. The first disconnection simplifies the target to a halo-intermediate, suitable for amination. The second disconnection breaks the thiazole ring down to its fundamental building blocks as used in the Hantzsch synthesis.

This analysis identifies two key precursors:

An α-halocarbonyl compound : Specifically, an α-halo-acetophenone such as 2-bromo-1-phenylethanone is an ideal precursor to introduce the 5-phenyl group.

A thioamide : A simple thioamide like thioacetamide (B46855) can be used. The aminomethyl group is typically installed in a separate step after the thiazole ring is formed to avoid complications with the unprotected amine during the initial condensation. Alternatively, a protected amino-thioamide could be used. researchgate.net

This precursor design is advantageous as it relies on readily accessible and stable starting materials. thieme-connect.com

Classical Synthetic Approaches for Thiazole Core Formation (e.g., Hantzsch Synthesis)

The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and reliable method for constructing the thiazole ring. synarchive.com This approach is central to the synthesis of this compound and its analogues.

Investigation of α-Halocarbonyl Compounds and Thioamide Condensations

The core of the Hantzsch synthesis is the condensation reaction between an α-halocarbonyl compound and a thioamide. youtube.com The reaction mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-halocarbonyl compound. nih.gov This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.gov

Kinetic studies have shown this reaction to be second-order with respect to both the thioamide and the α-halocarbonyl compound. researchgate.net

A typical reaction to form the thiazole precursor is as follows:

Scheme 1: Hantzsch Thiazole SynthesisModern Synthetic Strategies for Enhanced Accessibility of this compound

Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs) and cascade reactions offer significant advantages in the synthesis of complex molecules like this compound. These approaches allow for the construction of the thiazole core and the introduction of its substituents in a single, efficient operation, thereby reducing the number of synthetic steps, purification procedures, and waste generation.

The synthesis of the core 2-amino-5-phenylthiazole scaffold, a key precursor to this compound, is often achieved through the Hantzsch thiazole synthesis. Modern variations of this reaction often employ multi-component strategies. For instance, a one-pot reaction involving a phenacyl halide (e.g., 2-bromoacetophenone), a source of the amino group (e.g., thiourea (B124793) or a substituted thiourea), and a source of the aminomethyl group can be envisioned. However, a more common and practical approach involves the initial synthesis of 2-amino-5-phenylthiazole followed by the functionalization of the amino group.

Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a single reaction flask, have also been explored for the synthesis of related thiazole structures. For example, a reaction could be initiated that first forms the thiazole ring, which then undergoes an in-situ functionalization to introduce the aminomethyl group or a precursor. Research has shown the utility of MCRs for synthesizing various thiazole derivatives. nih.govmdpi.combepls.com For example, the reaction of aldehydes, thiosemicarbazide, and α-haloacetophenones can yield 2-aminothiazole (B372263) derivatives. bepls.com While a direct multi-component synthesis of this compound is not extensively documented, the principles of MCRs are highly applicable to the efficient synthesis of its key intermediates.

Optimization of Reaction Conditions for High Yield and Purity of this compound

The successful synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and the use of catalysts and ligands to enhance selectivity and reaction rates.

Solvent Effects and Temperature Control Studies

The polarity and proticity of the solvent can significantly influence the rate and outcome of thiazole synthesis. Solvatochromic studies on related arylazo thiazole dyes have demonstrated the profound impact of solvent polarizability and hydrogen-bond acceptor basicity on the electronic properties of the thiazole ring. researchgate.net For the Hantzsch synthesis of the 2-amino-5-phenylthiazole precursor, polar protic solvents like ethanol (B145695) are commonly used as they facilitate the dissolution of the reactants and can participate in the reaction mechanism. However, greener alternatives and co-solvent systems are increasingly being investigated. researchgate.net

Temperature control is another critical factor. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired by-products. Optimization studies for the synthesis of related 2-iminothiazolines have shown that a specific temperature, for instance 100 °C, can provide the optimal yield, with higher temperatures not necessarily leading to better results. researchgate.net The optimal temperature for the synthesis of this compound and its precursors would need to be determined empirically, balancing reaction kinetics with product stability.

The table below illustrates hypothetical data from solvent and temperature optimization studies for the synthesis of a 2-amino-5-phenylthiazole precursor, a crucial step in obtaining this compound.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | 78 (reflux) | 6 | 75 |

| 2 | Acetonitrile | 82 (reflux) | 6 | 68 |

| 3 | Dioxane | 100 | 4 | 85 |

| 4 | Water (with co-solvent) | 100 | 4 | 82 |

| 5 | PEG-400 | 100 | 2 | 92 |

This table is illustrative and based on typical findings in the literature for similar thiazole syntheses. bepls.comresearchgate.netresearchgate.net

Catalyst and Ligand Design for Improved Selectivity

The use of catalysts is paramount in modern organic synthesis to achieve high selectivity and efficiency. For the synthesis of thiazole derivatives, both acid and base catalysts can be employed. Sulfamic acid has been reported as an effective catalyst for the synthesis of thiazolopyrimidines from 2-aminothiazole. nih.gov The development of novel nanocatalysts, such as multifunctional ionic liquid nanocatalysts, has also shown promise in improving the synthesis of 2-aminothiazoles. researchgate.net

In the context of preparing this compound, a key step might involve a catalytic reduction of a 2-cyano or 2-carboxamido-5-phenylthiazole intermediate. The design of specific catalysts and ligands for this transformation would be crucial for achieving high chemoselectivity, avoiding the reduction of the thiazole ring itself. For instance, bifunctional catalysts have been developed for the selective amination of related furan-based compounds. nih.gov

Furthermore, in multi-component reactions, the catalyst can play a crucial role in orchestrating the sequence of bond formations. The design of ligands for metal catalysts can influence the stereochemistry and regioselectivity of the reaction, although for an achiral molecule like this compound, the primary focus would be on chemoselectivity and yield.

The following table provides a hypothetical overview of catalyst screening for a key synthetic step towards this compound, such as the formation of the 2-amino-5-phenylthiazole precursor.

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | - | - | Ethanol | 78 | 75 |

| 2 | p-Toluenesulfonic acid (10) | - | Ethanol | 78 | 85 |

| 3 | Sulfamic acid (10) | - | Ethanol | 78 | 88 |

| 4 | Fe3O4@SiO2@KIT-6 (cat.) | - | Ethanol | 25 (RT) | 90 |

| 5 | Ca/4-MePy-IL@ZY-Fe3O4 (cat.) | - | Ethanol | 25 (RT) | 95 |

This table is illustrative and based on reported catalytic systems for similar thiazole syntheses. nih.govbepls.comresearchgate.net

Reactivity Profiles and Mechanistic Transformations of 2 Aminomethyl 5 Phenylthiazole

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) and Phenyl Moieties

The thiazole ring in 2-(aminomethyl)-5-phenylthiazole possesses a unique electronic character that influences its reactivity. The C2 position is acidic, making the ring reactive towards various transformations. nih.gov The phenyl substituent at the C5 position and the aminomethyl group at the C2 position further modulate the electron density and steric accessibility of the ring atoms.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions. The directing effect of the thiazole substituent, which is generally considered electron-withdrawing, would favor substitution at the meta-position of the phenyl ring. However, the specific reaction conditions and the nature of the electrophile can influence the regioselectivity.

Nucleophilic Aromatic Substitution: The thiazole ring itself is relatively electron-rich, making it less susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups. However, the presence of a good leaving group on the thiazole or phenyl ring could facilitate nucleophilic substitution. For instance, the Suzuki reaction, a palladium-catalyzed cross-coupling, has been utilized in the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, where a bromine atom on the thiazole ring is substituted. mdpi.comnih.gov

Derivatization Strategies via the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a key site for a wide array of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Amidation and Acylation Reactions

The aminomethyl group readily undergoes acylation with various acylating agents to form the corresponding amides. This common transformation is a cornerstone for creating extensive libraries of compounds for various applications.

Reaction with Carboxylic Acids and Derivatives: The direct amidation of this compound with carboxylic acids can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov Alternatively, more reactive carboxylic acid derivatives such as acyl chlorides provide a straightforward route to amide formation. google.comgoogle.com For example, the reaction with various aromatic acid chlorides has been used to synthesize a series of N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives. google.comgoogle.com The reaction of 2-aminothiazole (B372263) derivatives with acid chlorides in the presence of a base like potassium carbonate is a common method. nih.gov

Use of Anhydrides: Acetic anhydride (B1165640) can be used to acetylate the amino group, often in a solvent-free environment. mdpi.com This reaction proceeds to give the corresponding N-acetylated product. mdpi.com

The table below summarizes representative amidation and acylation reactions.

| Acylating Agent | Reaction Conditions | Product Type |

| Carboxylic Acids | EDCI, coupling agents | Amides |

| Acyl Chlorides | Base (e.g., K2CO3) | Amides |

| Acetic Anhydride | Solvent-free | N-acetyl amides |

Alkylation and Reductive Amination Pathways

The nucleophilic nature of the aminomethyl group allows for alkylation to form secondary and tertiary amines. Reductive amination offers a versatile method for introducing a variety of substituents.

Direct Alkylation: While direct alkylation with alkyl halides is possible, it can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. Careful control of reaction conditions is necessary to achieve selectivity.

Reductive Amination: A more controlled and widely used method is reductive amination. sigmaaldrich.com This one-pot reaction involves the initial formation of an imine or enamine by reacting the amine with a ketone or aldehyde, which is then reduced in situ to the corresponding alkylated amine. sigmaaldrich.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (Na(CH3COO)3BH). sigmaaldrich.com This method is highly versatile and tolerates a wide range of functional groups. sigmaaldrich.com For instance, the reductive amination of aldehydes and ketones with various amines is a well-established procedure. organic-chemistry.org

Condensation Reactions with Aldehydes and Ketones

The reaction of the primary aminomethyl group with aldehydes and ketones leads to the formation of Schiff bases (imines). nih.govnih.gov This condensation reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. nih.govmdpi.com

The formation of Schiff bases is a fundamental transformation in organic chemistry and has been applied to various aminothiazole derivatives. mdpi.comnih.govnih.gov For example, 2-amino-4-substituted phenylthiazoles react with aldehydes in the presence of glacial acetic acid to yield Schiff bases. nih.gov Similarly, the condensation of 2-aminothiazole derivatives with various benzaldehydes has been reported to furnish the corresponding Schiff bases. mdpi.com The reaction conditions can vary, from refluxing in ethanol (B145695) to using catalysts like zinc chloride. nih.govnih.gov

The following table outlines the reactants and resulting products in these condensation reactions.

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde | Schiff Base (Imine) |

| This compound | Ketone | Schiff Base (Imine) |

Investigations into the Reactivity of the Thiazole Nitrogen and Sulfur Atoms

The heteroatoms of the thiazole ring also participate in chemical transformations, although their reactivity is often more nuanced compared to the aminomethyl group.

Thiazole Nitrogen: The nitrogen atom in the thiazole ring is basic and can be protonated or alkylated to form thiazolium salts. The lone pair of electrons on the nitrogen can also act as a hydrogen bond acceptor, influencing the intermolecular interactions and physical properties of the molecule.

Advanced Mechanistic Pathway Elucidation of Key Transformations

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Amidation and Acylation: The mechanism of amidation typically involves the nucleophilic attack of the amine on the activated carbonyl carbon of the acylating agent. nih.gov In the case of using a coupling agent like EDCI, the carboxylic acid is first activated to form a more reactive intermediate, which is then attacked by the amine. Computational studies have been used to investigate the energetics of these pathways and the role of intermediates. nih.gov

Reductive Amination: The reductive amination pathway begins with the formation of a hemiaminal intermediate from the reaction of the amine and the carbonyl compound. This is followed by dehydration to form an iminium ion, which is then reduced by the hydride reagent. The kinetics and thermodynamics of each step can be influenced by factors such as pH and the nature of the reactants and reducing agent.

Condensation Reactions: The formation of Schiff bases proceeds through a nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. mdpi.com This is followed by the acid- or base-catalyzed elimination of water to yield the imine. nih.govmdpi.com The rate-determining step can vary depending on the reaction conditions.

Computational Insights: Quantum chemical calculations, such as DFT, are powerful tools for elucidating reaction mechanisms. researchgate.netnih.govresearchgate.net These methods can be used to calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction coordinate. researchgate.net Such studies can help to understand the regioselectivity and stereoselectivity of reactions and to predict the reactivity of different sites within the molecule. researchgate.netresearchgate.net For example, DFT calculations have been used to study the electronic properties and reactivity of thiazole derivatives, including the analysis of frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. researchgate.netnih.gov

Kinetic and Thermodynamic Profiling of Reaction Pathways

Specific kinetic and thermodynamic data for the reaction pathways of this compound are not documented in peer-reviewed literature. To perform such a profiling, experimental studies would be required to determine rate constants, activation energies, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its characteristic reactions. Such reactions would likely involve the primary amine of the aminomethyl group, which is expected to exhibit nucleophilic properties.

Transition State Analysis in this compound Reactions

A transition state analysis for reactions involving this compound is not present in the current body of scientific research. This type of analysis typically relies on computational chemistry methods, such as Density Functional Theory (DFT), to model the reaction pathways, locate transition state structures, and calculate their energies. While DFT has been used to investigate reaction mechanisms and photophysical properties of other thiazole and benzothiazole (B30560) derivatives, a specific computational study on the transition states in this compound reactions has not been conducted. researchgate.net Such an analysis would be crucial for understanding the precise mechanisms, including bond-breaking and bond-forming processes, and for explaining the regioselectivity and stereoselectivity of its reactions.

Advanced Structural Characterization and Spectroscopic Analysis Methodologies for 2 Aminomethyl 5 Phenylthiazole

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

Single-Crystal X-ray Diffraction Applications for Conformation and Packing

Single-crystal X-ray diffraction analysis of 2-(Aminomethyl)-5-phenylthiazole would yield a detailed model of its molecular structure. By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is generated, which can be mathematically deconvoluted to produce an electron density map and, subsequently, the atomic positions.

From such an analysis, one would expect to determine the planarity of the thiazole (B1198619) and phenyl rings. A key conformational parameter is the dihedral angle between the phenyl ring and the thiazole ring, which would reveal the degree of twisting around the C-C single bond connecting these two aromatic systems. This torsion angle is influenced by steric hindrance and electronic effects. The aminomethyl group introduces further conformational flexibility around the C-C and C-N bonds of this substituent.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 5.85 |

| c (Å) | 15.60 |

| β (°) | 95.5 |

| Volume (ų) | 930.2 |

| Z | 4 |

| Dihedral Angle (Phenyl-Thiazole) | 25.8° |

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of this compound could exhibit distinct physical properties, such as melting point, solubility, and stability. Polymorphism in this compound could arise from different hydrogen bonding networks or π-π stacking arrangements.

Crystal engineering studies would involve the co-crystallization of this compound with other molecules (co-formers) to create new crystalline structures with tailored properties. The primary amine and the thiazole nitrogen are key functional groups that can participate in hydrogen bonding, making them excellent targets for forming co-crystals with, for example, carboxylic acids or other hydrogen bond donors and acceptors. Such studies could lead to the discovery of new solid forms with improved physical characteristics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the structure of molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the connectivity and spatial relationships of atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of 2D NMR experiments is necessary to unambiguously assign the complex spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this molecule, COSY would show correlations between the protons on the phenyl ring and potentially between the CH proton of the thiazole ring and the methylene (B1212753) protons of the aminomethyl group if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, correlations would be expected from the aminomethyl protons to the C2 carbon of the thiazole ring and from the thiazole proton to the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, typically within 5 Å. NOESY is particularly useful for determining the preferred conformation in solution. For example, a NOE between the thiazole proton and a proton on the phenyl ring would provide information about the rotational orientation around the C-C bond linking the two rings.

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃):

| Atom | ¹H δ (ppm) | ¹³C δ (ppm) |

| Thiazole-H4 | 7.85 | 138.2 |

| Phenyl-H (ortho) | 7.50 | 128.9 |

| Phenyl-H (meta) | 7.38 | 127.5 |

| Phenyl-H (para) | 7.30 | 129.1 |

| -CH₂- | 4.15 | 45.8 |

| -NH₂ | 1.90 | - |

| Thiazole-C2 | - | 170.5 |

| Thiazole-C5 | - | 142.3 |

| Phenyl-C (ipso) | - | 134.0 |

Dynamic NMR Spectroscopy for Conformational Dynamics

The aminomethyl group and the phenyl ring in this compound can undergo rotational motion. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes that occur on the NMR timescale. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of the signals and eventually to a time-averaged spectrum at high temperatures. Analysis of these line shape changes can provide quantitative information about the energy barriers to rotation. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond vibrations, making these methods excellent for identifying functional groups.

For this compound, key expected vibrational bands include:

N-H stretching: The primary amine will show symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching from the phenyl and thiazole rings will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be just below 3000 cm⁻¹.

C=N and C=C stretching: The thiazole ring will have characteristic stretching vibrations for its C=N and C=C bonds in the 1500-1650 cm⁻¹ region. The phenyl ring will also show characteristic C=C stretching bands in this region.

N-H bending: The amine group will exhibit a bending (scissoring) vibration around 1600 cm⁻¹.

C-S stretching: The thiazole C-S bond will have a characteristic stretching vibration at lower wavenumbers.

Hypothetical Vibrational Frequencies for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3350 | Medium | N-H asymmetric and symmetric stretching |

| 3060 | Medium | Aromatic C-H stretching |

| 2920 | Medium | Aliphatic C-H stretching |

| 1610 | Strong | N-H bending |

| 1580 | Strong | C=N and C=C stretching (thiazole, phenyl) |

| 760 | Strong | C-H out-of-plane bending (phenyl) |

| 690 | Medium | C-S stretching |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, with a molecular formula of C10H10N2S, the theoretical exact mass can be calculated with a high degree of precision.

Table 1: Theoretical Elemental Composition and Exact Mass of this compound

| Element | Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (H) | 10 | 1.007825 | 10.078250 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Sulfur (S) | 1 | 31.972071 | 31.972071 |

| Total | 190.056469 |

Note: This table presents the calculated theoretical monoisotopic mass.

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value, typically within a few parts per million (ppm), would serve as strong evidence to confirm the elemental formula of C10H10N2S for this compound. This high level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. While specific MS/MS data for this compound is not available, we can predict its fragmentation behavior based on the known fragmentation of similar structures, such as 2-Amino-4-phenyl-5-methylthiazole. nih.gov

In an MS/MS experiment, the protonated molecule [M+H]+ of this compound would be selected as the precursor ion. Collision-induced dissociation (CID) would then induce fragmentation. Key fragmentation pathways would likely involve the cleavage of the aminomethyl side chain and fragmentation of the thiazole ring.

Predicted Fragmentation of this compound:

A primary fragmentation event would likely be the loss of the aminomethyl group (-CH2NH2), resulting in a significant fragment ion. Another probable fragmentation pathway involves the cleavage of the C-S and C-N bonds within the thiazole ring, leading to characteristic fragment ions. The phenyl group is expected to be a stable fragment.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Fragment m/z |

| 191.06 | [C9H7NS]+ | CH3N | 160.03 |

| 191.06 | [C6H5]+ | C4H5N2S | 77.04 |

| 191.06 | [C8H6N2S]+ | CH4 | 162.03 |

Note: This table is based on predicted fragmentation patterns and requires experimental verification.

The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, confirming the connectivity of its atoms and substructures. nih.gov

Chiroptical Spectroscopy (if stereocenters are introduced or if the compound is chiral)

This compound itself is not chiral. However, if a stereocenter is introduced into the molecule, for instance, by substitution on the aminomethyl group or the phenyl ring, a pair of enantiomers would be formed. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would then become essential for their characterization. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms around a stereocenter.

Should a chiral derivative of this compound be synthesized, its enantiomers would produce mirror-image CD spectra. A positive Cotton effect (a peak in the positive region of the CD spectrum) for one enantiomer would correspond to a negative Cotton effect for the other. The sign and magnitude of the Cotton effects are directly related to the absolute configuration (R or S) of the stereocenter(s). nih.gov

Table 3: Hypothetical CD Spectral Data for a Chiral Derivative of this compound

| Enantiomer | Wavelength of Maximum Absorption (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-enantiomer | ~250 | Positive |

| (S)-enantiomer | ~250 | Negative |

Note: This table is a hypothetical representation to illustrate the expected outcome of a CD experiment on a chiral derivative.

By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration of the synthesized enantiomer could be confidently assigned.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD is a powerful tool for characterizing chiral compounds. The ORD curve of a chiral molecule shows a characteristic shape, known as a Cotton effect, in the region of its absorption bands.

For a pair of enantiomers of a derivatized this compound, the ORD curves would be mirror images of each other. The sign of the Cotton effect in the ORD spectrum is also directly related to the absolute configuration of the molecule.

While no specific ORD data for chiral derivatives of this compound are available, the principles of its application are well-established. The technique would be particularly useful in confirming the stereochemical assignment made by CD spectroscopy and for determining the enantiomeric purity of a sample.

Theoretical and Computational Investigations of 2 Aminomethyl 5 Phenylthiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 2-(aminomethyl)-5-phenylthiazole. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. For thiazole (B1198619) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), have proven effective in predicting molecular structures. nih.govmdpi.com These studies are instrumental in understanding the ground state geometries and the energetic landscape of compounds like this compound.

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's shape and steric properties. Energetic properties, such as the total energy and the energies of the frontier molecular orbitals (HOMO and LUMO), offer insights into the molecule's stability and reactivity. The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical reactivity and electronic transitions. nih.gov

Below is a representative table of optimized geometric parameters for this compound, derived from typical values observed in similar structures calculated using DFT methods.

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-N3 | 1.31 |

| N3-C4 | 1.39 |

| C4-C5 | 1.37 |

| C5-S1 | 1.73 |

| S1-C2 | 1.75 |

| C2-C(amino) | 1.51 |

| C(amino)-N(amino) | 1.47 |

| C5-C(phenyl) | 1.48 |

| **Bond Angles (°) ** | |

| S1-C2-N3 | 115.0 |

| C2-N3-C4 | 110.5 |

| N3-C4-C5 | 114.5 |

| C4-C5-S1 | 109.0 |

| C5-S1-C2 | 91.0 |

| Dihedral Angles (°) | |

| C4-C5-C(phenyl)-C(phenyl) | 25.0 |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar thiazole structures as determined by DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov

Analysis of Conformational Flexibility and Preferred Conformations

The aminomethyl and phenyl groups in this compound introduce conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. mdpi.comwustl.educore.ac.uk By simulating the molecule's movement over nanoseconds, researchers can observe the rotation around single bonds and identify the preferred spatial arrangements of the flexible side chains. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, for example.

Investigation of Non-Covalent Interactions in Various Environments

Non-covalent interactions play a critical role in the behavior of molecules in different environments. nih.govmdpi.commdpi.comresearchgate.netdntb.gov.ua MD simulations can be used to study the hydrogen bonds, van der Waals forces, and π-π stacking interactions that this compound can form, either with itself or with surrounding solvent molecules or biological macromolecules. nih.gov For instance, the amino group is a potential hydrogen bond donor, while the phenyl and thiazole rings can participate in π-stacking interactions. Understanding these interactions is key to predicting the molecule's solubility, crystal packing, and binding affinity to target proteins.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are also powerful tools for predicting spectroscopic properties, which can then be validated against experimental data to confirm the accuracy of the theoretical models.

For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its Infrared (IR) vibrational frequencies. The calculated spectra can be compared with experimentally obtained spectra to confirm the molecule's structure and to assign the observed signals to specific atoms or vibrational modes. This synergy between theoretical prediction and experimental validation is a cornerstone of modern chemical analysis.

Below is a hypothetical comparison of calculated and experimental spectroscopic data for this compound.

| Parameter | Calculated Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | ||

| H (aminomethyl) | 3.9 | 3.8 |

| H (thiazole) | 7.5 | 7.4 |

| H (phenyl) | 7.2-7.6 | 7.1-7.5 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C (aminomethyl) | 45 | 44 |

| C (thiazole C2) | 168 | 167 |

| C (thiazole C4) | 118 | 117 |

| C (thiazole C5) | 140 | 139 |

| C (phenyl) | 125-135 | 124-134 |

| IR Vibrational Frequency (cm⁻¹) | ||

| N-H stretch (amino) | 3350 | 3345 |

| C-H stretch (aromatic) | 3100 | 3095 |

| C=N stretch (thiazole) | 1580 | 1575 |

Note: The values in this table are illustrative and represent a typical correlation between calculated and experimental spectroscopic data for similar compounds.

Exploration of 2 Aminomethyl 5 Phenylthiazole and Its Derivatives in Non Biological Chemical Systems and Materials Science

Coordination Chemistry and Ligand Design with Metal Centers

The nitrogen atom of the thiazole (B1198619) ring and the exocyclic aminomethyl group in 2-(aminomethyl)-5-phenylthiazole make it an excellent candidate for a bidentate ligand, capable of forming stable chelate rings with various transition metal centers. The study of such ligands is a cornerstone of coordination chemistry, leading to the development of novel catalysts and functional materials.

Synthesis and Characterization of Transition Metal Complexes Incorporating this compound

The synthesis of transition metal complexes with aminophenylthiazole-type ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Research on structurally related compounds, such as 2-amino-4-phenyl-1,3-thiazole, provides a clear blueprint for these syntheses. For instance, new palladium(II) organometallic species have been prepared by reacting phenylthiazole ligands with palladium acetate (B1210297) in methanol (B129727) at room temperature. cdnsciencepub.com Similarly, various transition metal complexes with ligands containing amine and thiol or thione groups have been successfully prepared in alcoholic media. nih.gov

The general synthetic route involves dissolving the aminophenylthiazole ligand and a metal salt, such as those of copper(II), nickel(II), cobalt(II), or palladium(II), in a solvent like ethanol (B145695) or methanol. cdnsciencepub.comnih.govias.ac.in The mixture is then stirred, often with heating or refluxing, to facilitate the complexation reaction. cdnsciencepub.comnih.gov The resulting metal complexes often precipitate from the solution and can be isolated by filtration, washed, and dried.

Characterization of these new complexes is crucial to confirm their structure and properties. Standard analytical techniques employed include:

X-ray Crystallography: Provides definitive information on the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. For example, the crystal structure of a dimeric palladium(II) acetate complex with a 2-methyl-4-phenylthiazole (B155899) ligand revealed that the ligand binds through the thiazole nitrogen and an ortho-carbon on the phenyl ring. cdnsciencepub.comresearchgate.net

Spectroscopic Methods:

FTIR Spectroscopy: Used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, N-H) upon complexation with the metal ion. nih.gov

NMR Spectroscopy (¹H and ¹³C): Useful for characterizing diamagnetic complexes in solution, showing how the chemical environment of the ligand's protons and carbons changes upon coordination. nih.govias.ac.inmdpi.com

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, including d-d transitions of the metal ion and charge-transfer bands, which helps in determining the coordination geometry (e.g., octahedral, tetrahedral, or square planar). nih.govresearchgate.net

Elemental Analysis and Molar Conductivity: These methods help to confirm the stoichiometry of the complex (metal-to-ligand ratio) and determine whether the complex is an electrolyte in solution. ias.ac.inmdpi.comresearchgate.net

Magnetic Susceptibility Measurements: Used to determine the magnetic moment of the complex, which provides insight into the number of unpaired electrons and the geometry around the metal ion. nih.govresearchgate.net

Through these methods, studies on related aminothiazole complexes have confirmed their ability to act as bidentate or even tridentate ligands, forming stable complexes with octahedral, square planar, or tetrahedral geometries depending on the metal ion and reaction conditions. nih.govresearchgate.netnih.gov

Catalytic Activity of this compound-Metal Complexes in Organic Transformations

Thiazole-based ligands have been instrumental in the development of highly efficient transition metal catalysts. researchgate.net The coordination of a this compound-type ligand to a metal center, such as palladium, can create a catalytically active species for important organic reactions, including cross-coupling and hydrogenation.

Suzuki-Miyaura Cross-Coupling Reactions: Palladium complexes incorporating phenylthiazole ligands have demonstrated significant catalytic activity in Suzuki-Miyaura aryl cross-coupling reactions. cdnsciencepub.com These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. In one study, palladium(II) catalysts bearing 2-methyl-4-phenylthiazole and 2-amino-4-phenylthiazole (B127512) ligands were shown to be effective in coupling various aryl bromides with phenylboronic acid. cdnsciencepub.com The catalysts were found to be compatible with a wide range of functional groups, including carbonyls, amines, and phenols, highlighting their versatility. cdnsciencepub.comresearchgate.net

| Aryl Bromide Substrate | Product | Yield (%) |

|---|---|---|

| 4-Bromoacetophenone | 4-Acetylbiphenyl | 99 |

| 4-Bromobenzonitrile | 4-Cyanobiphenyl | 99 |

| Methyl 4-bromobenzoate | Methyl biphenyl-4-carboxylate | 99 |

| 4-Bromoaniline | 4-Aminobiphenyl | 99 |

| 4-Bromophenol | 4-Hydroxybiphenyl | 99 |

| 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 99 |

¹Data derived from studies on a palladium(II) acetate complex with a 2-methyl-4-phenylthiazole ligand. cdnsciencepub.com The reactions were performed with phenylboronic acid.

Other Organic Transformations: Beyond palladium catalysis, thiazole-based ligands have been used with other metals for different transformations. Chiral N,P-ligands based on a thiazole scaffold have been synthesized and used to create iridium catalysts for the asymmetric hydrogenation of olefins, achieving high reactivity and selectivity. nih.gov Furthermore, copper, cobalt, nickel, and manganese complexes with related structures have been investigated as catalysts for the Henry reaction (nitroaldol reaction), achieving good conversion efficiencies. ias.ac.in The presence of the aminomethyl group in this compound could offer an additional binding site or a proton-shuttling moiety, potentially enhancing catalytic activity in various transformations.

Advanced Materials Science Applications

The dual functionality of this compound—a reactive amine group and a rigid, electronically active phenylthiazole core—makes it a highly attractive candidate for incorporation into advanced materials such as polymers and surface coatings.

Integration into Functional Polymeric Architectures as Monomers or Crosslinkers

The primary amine of this compound serves as a reactive handle to integrate it into polymer chains. It can act as a monomer in polycondensation reactions with difunctional compounds like diisocyanates or dicarboxylic acid chlorides to form polyureas and polyamides, respectively. mdpi.com

The incorporation of the thiazole moiety into the polymer backbone can impart several desirable characteristics:

Thermal Stability: Thiazole-containing polymers are known for their good thermal stability. rsc.org

Conjugated Systems: When polymerized through methods that create conjugated backbones, such as oxidative direct arylation polymerization, thiazole units contribute to the electronic properties of the resulting polymers, making them suitable for applications as molecular semiconductors. cdnsciencepub.comrsc.orgresearchgate.net

Metal Chelation: The presence of the thiazole ring and amine groups along the polymer chain creates multiple sites for metal ion chelation. This has been explored for applications such as heavy metal removal, where polymers containing α-aminophosphonate structures (formed via the Kabachnik–Fields reaction, which involves an amine) have shown excellent chelating ability for ions like Cd²⁺. mdpi.com

A patent describes thiazole polymers where units are connected through the 2 and 5 positions of the ring, forming the main chain of the polymer. cedarville.edu While this refers to direct C-C coupling of the ring, the aminomethyl group on this compound provides an alternative and often more accessible route to creating thiazole-functionalized polymers via step-growth polymerization.

Surface Modification and Coating Technologies

The aminomethyl group is highly effective for covalently grafting the molecule onto various substrates, modifying their surface properties. This is a key strategy in materials science for enhancing functionality. researchgate.net Aminolysis, a technique that uses amines to introduce -NH₂ groups onto a polymer surface, is a common surface functionalization method. mdpi.com Conversely, a molecule like this compound, which already possesses a primary amine, can be directly attached to surfaces bearing complementary functional groups.

Potential applications include:

Functionalizing Biomaterials: Surfaces of materials like titanium or polymers can be pre-treated to create carboxyl or epoxy groups, which then readily react with the amine of this compound. This would immobilize the phenylthiazole moiety on the surface.

Corrosion Inhibition: Thiazole-containing polyureas have been reported to act as effective corrosion inhibitors for steel. mdpi.com A coating derived from or functionalized with this compound could offer similar protective properties.

Creating Active Surfaces: A surface functionalized with this molecule would present thiazole units that can coordinate with metal ions. This could be used to create antibacterial surfaces by binding silver or copper ions, or to fabricate heterogeneous catalysts by immobilizing catalytically active metals.

Photophysical Properties and Optoelectronic Potentials

The 2-phenylbenzothiazole (B1203474) fragment is a well-known chromophore, and its derivatives are widely used in applications that leverage their photophysical and electronic properties, such as in luminescent materials and sensors. nih.govmdpi.com The this compound structure shares this electronically active phenyl-heterocycle core.

Studies on related 5-N-arylaminothiazoles have shown that their absorption and emission spectra are significantly influenced by substituents on the thiazole ring and the amino group. nih.gov The absorption maxima for these compounds typically lie in the UV-A to the visible range (350–400 nm). nih.gov

A key feature of these molecules is the potential for enhanced fluorescence upon coordination to metal ions. The formation of zinc-thiazole complexes, for example, has been shown to lead to enhanced emission properties in solution and even noticeable emission in the solid state. nih.gov This fluorescence enhancement makes these compounds and their metal complexes promising candidates for:

Fluorescent Sensors: The change in emission intensity upon binding to a specific metal ion, such as Zn²⁺, can be used for selective sensing applications. nih.gov

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of metal-organic compounds derived from phenylthiazole derivatives suggest their potential as light-emitting elements in OLEDs. nih.govmdpi.com

| Compound Structure | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

|---|---|---|---|

| 2-phenyl-N-phenylthiazol-5-amine | 349 | 457 | 0.01 |

| 2-phenyl-N-(p-tolyl)thiazol-5-amine | 355 | 453 | 0.01 |

| 2-(4-methylpyridin-2-yl)-N-(p-tolyl)thiazol-5-amine | 352 | 454 | 0.01 |

| N-phenyl-2-(pyridin-2-yl)thiazol-5-amine | 398 | 511 | 0.01 |

²Data obtained in chloroform (B151607) for structurally similar 5-N-arylaminothiazoles. nih.gov The introduction of pyridyl groups and modifications to the N-aryl substituent significantly tune the absorption and emission wavelengths.

The combination of a tunable fluorescent core with metal-coordinating ability makes this compound a compelling building block for the design of advanced optoelectronic materials.

Luminescence and Fluorescence Behavior of Derivatives

The luminescence and fluorescence properties of this compound derivatives have not been extensively documented. However, based on the behavior of analogous thiazole-containing compounds, it can be postulated that their photophysical characteristics would be of significant interest. For instance, the introduction of various substituents to the aminomethyl or phenyl groups could modulate the electronic structure of the molecule, potentially leading to a range of emission wavelengths and quantum yields.

Research into related 2-amino-5-phenylthiazole derivatives has shown that the thiazole ring system can serve as a core for fluorescent molecules. The photophysical properties are often influenced by phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), particularly in derivatives with appropriately placed proton donor/acceptor groups or moieties that restrict intramolecular rotation in the aggregated state. Future studies on this compound derivatives could explore these mechanisms to develop novel fluorophores.

Table 1: Hypothetical Luminescent Properties of Substituted this compound Derivatives

| Derivative | Substituent on Phenyl Ring | Predicted Emission Color | Potential Quantum Yield (%) |

| Compound A | 4-methoxy | Blue-Green | Moderate |

| Compound B | 4-nitro | Yellow-Orange | Low |

| Compound C | 4-cyano | Green | Moderate to High |

| Compound D | 4-(dimethylamino) | Blue | High |

Note: This table is hypothetical and intended to guide future research. Actual properties would need to be determined experimentally.

Design and Evaluation in Organic Electronic Device Components

Given the inherent electronic properties of the thiazole nucleus, derivatives of this compound could be potential candidates for components in organic electronic devices. The aromatic nature of the phenyl and thiazole rings suggests that these molecules could possess semiconductor properties.

Sensors: The aminomethyl group provides a site for functionalization to create receptors for specific analytes. For example, derivatives could be designed as chemosensors where the binding of a metal ion or another small molecule to the aminomethyl nitrogen or a modified side chain induces a change in the fluorescence or color of the compound. This response would form the basis of a chemical sensor.

Light-Emitting Materials: In the field of Organic Light-Emitting Diodes (OLEDs), materials that exhibit high photoluminescence quantum yields and good charge transport characteristics are essential. By analogy with other heterocyclic compounds, appropriately designed derivatives of this compound could function as emitters or host materials in the emissive layer of an OLED. The tunability of their electronic and photophysical properties through chemical modification would be a key area of investigation.

Table 2: Potential Applications of this compound Derivatives in Organic Electronics

| Application | Key Molecular Feature | Potential Performance Metric |

| Chemical Sensor for Metal Ions | Functionalized aminomethyl group | High selectivity and sensitivity |

| OLED Emissive Material | High fluorescence quantum yield | High external quantum efficiency (EQE) |

| Organic Field-Effect Transistor (OFET) | Planar molecular structure, good pi-stacking | High charge carrier mobility |

Note: This table represents potential research directions and is not based on existing experimental data for the specified compound.

Applications as Chemical Reagents and Probes in Fundamental Reaction Studies

The chemical reactivity of the this compound scaffold lends itself to potential applications as specialized reagents and probes in the study of chemical reactions.

Development of Analytical Reagents for Specific Chemical Detection

The primary amine of the aminomethyl group is a reactive site that could be utilized in the development of analytical reagents. For instance, it could be derivatized to create a chromogenic or fluorogenic reagent that selectively reacts with a specific functional group or class of compounds. The resulting color change or fluorescence enhancement/quenching could then be used for qualitative detection or quantitative analysis via spectrophotometry or fluorometry.

Utilization as Mechanistic Probes for Elucidating Complex Reaction Pathways

In the study of reaction mechanisms, molecules that can act as reporters or traps for reactive intermediates are invaluable. Derivatives of this compound could be designed to serve as mechanistic probes. For example, a derivative could be synthesized with a specific reactive moiety that is sensitive to a particular intermediate in a complex reaction. By monitoring the transformation of the probe molecule, insights into the reaction pathway could be gained. The thiazole ring could also provide a stable, easily identifiable core for analysis by techniques such as mass spectrometry or NMR.

Conclusion and Future Research Trajectories

Summary of Current Research Achievements in 2-(Aminomethyl)-5-phenylthiazole Chemistry

Direct research focused exclusively on this compound is limited in currently available literature. However, the broader family of 2-aminothiazoles and their derivatives has been extensively studied. The primary achievement in this area is the well-established Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. rsc.orgresearchgate.net This reaction remains the most fundamental and widely used method for constructing the 2-aminothiazole (B372263) core.

Research on related compounds, such as 2-amino-4-phenylthiazole (B127512), has demonstrated a rich reaction chemistry. The amino group at the 2-position can readily undergo various transformations, including acylation, the formation of Schiff bases, and participation in multicomponent reactions to yield more complex heterocyclic systems. mdpi.com These studies provide a solid foundation for predicting the reactivity and potential of the aminomethyl group in the target compound. While the core structure is readily accessible, the specific introduction of the aminomethyl group at the 2-position, attached to a 5-phenylthiazole (B154837) ring, represents a more nuanced synthetic challenge that has not been extensively documented.

Identification of Promising New Synthetic Methodologies and Derivatization Opportunities

The synthesis of this compound can be approached through several plausible routes, extrapolated from established methods for similar thiazole derivatives. A key intermediate for many thiazole syntheses is 2-chloro-5-chloromethylthiazole, whose preparation is documented. researchgate.netresearchgate.net

One promising synthetic strategy involves a multi-step sequence starting from a readily available precursor. For instance, the conversion of a hydroxymethyl group to an aminomethyl group is a well-known transformation in organic chemistry. rsc.org A potential pathway could therefore begin with the synthesis of 2-(hydroxymethyl)-5-phenylthiazole, followed by its conversion to the target amine. Another viable route could involve the direct reaction of a suitable precursor with an aminating agent.

Below is a table outlining potential synthetic methodologies that could be explored for the preparation of this compound.

| Methodology | Starting Materials | Key Transformation | Potential Advantages |

| From Halogenated Precursor | 2-Chloro-5-phenylthiazole, Phthalimide (B116566) | Gabriel Synthesis | Well-established for primary amine synthesis. |

| From Hydroxymethyl Precursor | 2-(Hydroxymethyl)-5-phenylthiazole, Azide source | Mitsunobu reaction followed by reduction | Mild reaction conditions. |

| Reductive Amination | 2-Formyl-5-phenylthiazole, Ammonia/Amine source | Catalytic hydrogenation or hydride reduction | Direct conversion of an aldehyde to an amine. |

Once synthesized, the this compound molecule offers several sites for derivatization, enabling the creation of a library of new compounds. The primary amine is a versatile functional handle for reactions such as N-acylation, N-alkylation, and condensation with carbonyl compounds to form Schiff bases. The phenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents to modulate the electronic properties of the molecule. The thiazole ring itself, while generally less reactive than the phenyl ring, can also be functionalized, offering further opportunities for structural diversification.

Directions for Advanced Computational and Theoretical Studies

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules. For this compound, density functional theory (DFT) calculations could offer significant insights. Such studies could elucidate the molecule's three-dimensional structure, electronic properties (such as the HOMO-LUMO energy gap), and molecular electrostatic potential (MEP).

Future computational work should focus on:

Conformational Analysis: Determining the preferred spatial arrangement of the aminomethyl and phenyl groups relative to the thiazole ring.

Reactivity Prediction: Using calculated parameters like Fukui functions and MEP maps to predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic derivatization efforts.

Ligand Properties: Modeling the coordination of this compound with various metal ions to predict the geometry and stability of the resulting complexes. This would be particularly valuable for exploring its potential in coordination chemistry and materials science.

Potential for Novel Applications in Pure Chemistry and Materials Science (non-biological, non-clinical focus)

The structural features of this compound make it an attractive building block for applications in pure chemistry and materials science, entirely separate from any biological considerations.

Coordination Chemistry: The molecule possesses two potential coordination sites: the nitrogen atom of the primary amine and the nitrogen atom of the thiazole ring. This bidentate character makes it a promising ligand for the synthesis of novel metal complexes. The resulting coordination polymers or metal-organic frameworks (MOFs) could exhibit interesting photophysical properties, such as fluorescence, or possess catalytic activity. The phenyl group also allows for the potential formation of π-stacked structures in the solid state.

Materials Science: Thiazole-containing polymers and small molecules have been investigated for their potential in organic electronics. The conjugated system of the phenylthiazole core suggests that derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors. The aminomethyl group provides a convenient point for polymerization or for grafting the molecule onto surfaces. For example, thiazole-based compounds have been used to create fluorescent probes for the detection of specific analytes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Aminomethyl)-5-phenylthiazole, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves cyclization reactions using thiourea, acetophenone derivatives, and halides (e.g., iodine) under controlled pH and solvent conditions. For example, sodium acetate buffer in ethanol ensures neutral pH during diazonium coupling, optimizing cyclization efficiency. Reaction parameters such as temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Cu(I) for click chemistry) significantly influence yield. Purity can be enhanced via recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use H NMR and C NMR to verify amine, methylene, and phenyl proton environments. IR spectroscopy identifies functional groups (e.g., NH stretching at ~3300 cm).

- Purity Analysis : Elemental analysis (C, H, N, S) validates stoichiometry, while HPLC with UV detection monitors impurities. Melting point consistency further confirms purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring or thiazole core) affect the biological activity of this compound derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with electron-withdrawing (e.g., -Br, -F) or electron-donating (e.g., -OCH, -CH) groups. Biological assays (e.g., antimicrobial MIC tests or cytotoxicity screens) are conducted to compare activities. Computational tools like molecular docking (AutoDock Vina) predict binding affinities to targets (e.g., enzymes or receptors). For example, bromine substitution enhances hydrophobic interactions in enzyme active sites .

Q. What computational strategies are employed to predict the binding modes of this compound derivatives with biological targets?

- Methodological Answer : Molecular docking studies using software (e.g., Schrödinger Suite) model ligand-receptor interactions. Protein structures (PDB ID) are prepared via protonation and energy minimization. Docking poses are validated with MD simulations (GROMACS) to assess stability. For instance, this compound analogs show preferential binding to kinase ATP pockets via hydrogen bonding with backbone residues .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Standardized Protocols : Replicate assays under identical conditions (e.g., pH, incubation time).

- Purity Verification : Use LC-MS to confirm compound integrity.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. Cross-referencing with computational predictions helps validate biological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.